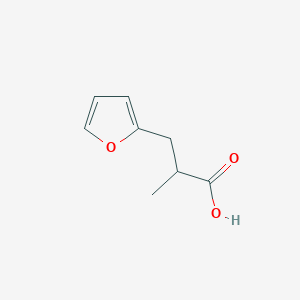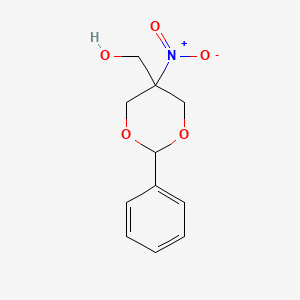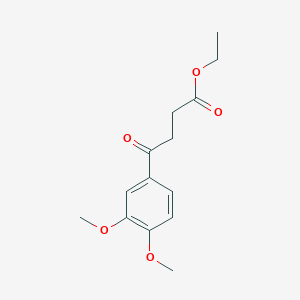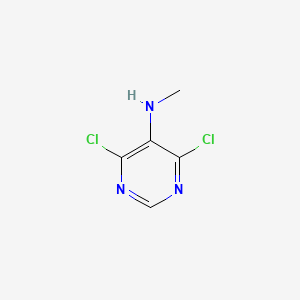
6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound belonging to the chromene family, which is known for its diverse biological and pharmacological properties. This compound is characterized by its chromene core structure, which is a benzopyran derivative, and the presence of aldehyde and ketone functional groups. The chromene core is a common structural motif in many natural products and synthetic compounds with significant biological activities.
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is human monoamine oxidase-B (hMAO-B) . This enzyme plays a crucial role in the oxidative deamination of many biologically significant monoamines, and its inhibition is associated with the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Mode of Action
The compound interacts with hMAO-B, inhibiting its activity . The docking results suggest that these chromone carboxamides show positive interactions with hMAO-B and repulsive interactions with hMAO-A, affirming its selectivity towards MAO-B .
Biochemical Pathways
The inhibition of hMAO-B affects the metabolism of dopamine and beta phenyl ethyl amines, which are primarily metabolized by MAO-B . This can lead to an increase in the levels of these monoamines in the brain, potentially alleviating symptoms of neurodegenerative diseases.
Pharmacokinetics
The compound’s molecular weight (20221 g/mol) suggests it may have favorable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Result of Action
The inhibition of hMAO-B by this compound can lead to an increase in the levels of dopamine and beta phenyl ethyl amines in the brain . This could potentially alleviate symptoms of neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis has been reported to be carried out under environmentally friendly conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-hydroxyacetophenone derivatives with aldehydes in the presence of a base, followed by oxidation to form the chromene ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitro groups using nitric acid.
Major Products Formed
Oxidation: 6,7-Dimethyl-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 6,7-Dimethyl-4-oxo-4H-chromene-3-methanol.
Substitution: 3-Halo-6,7-dimethyl-4-oxo-4H-chromene, 3-Nitro-6,7-dimethyl-4-oxo-4H-chromene.
Scientific Research Applications
6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: Similar structure but with a methyl group at the 8-position instead of the 7-position.
4-Oxo-4H-chromene-3-carbaldehyde: Lacks the methyl groups at the 6 and 7 positions.
7,7-Dimethyl-5-oxo-4H-chromene-3-carbaldehyde: Contains additional methyl groups at the 7-position.
Uniqueness
6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 6 and 7 positions can affect the compound’s electronic properties and steric interactions, potentially enhancing its selectivity and potency in various applications .
Properties
IUPAC Name |
6,7-dimethyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRXIOAFMFRNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333491 | |
| Record name | 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57803-07-3 | |
| Record name | 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


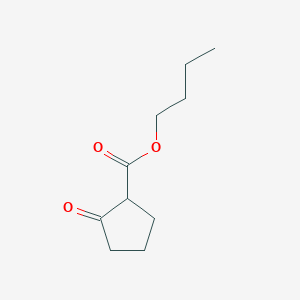

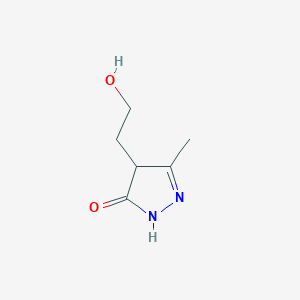
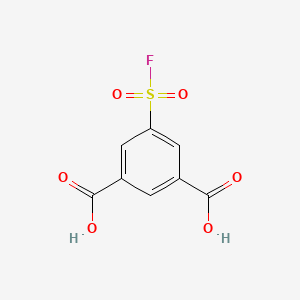

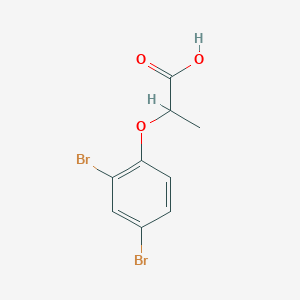
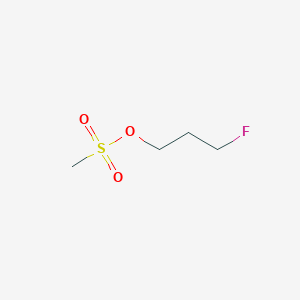
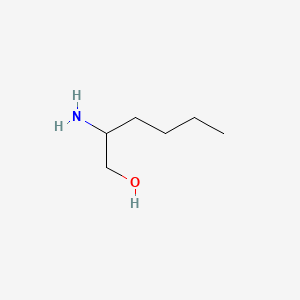
![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)
